molecular formula C10H10O5 B2396402 2-(4-(Methoxycarbonyl)phenoxy)acetic acid CAS No. 90812-66-1

2-(4-(Methoxycarbonyl)phenoxy)acetic acid

Cat. No.: B2396402
CAS No.: 90812-66-1
M. Wt: 210.185
InChI Key: WCFPZVJGGGBAOQ-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenoxy)acetic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a methoxycarbonyl group attached to a phenoxyacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid typically involves the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-(Methoxycarbonyl)phenoxy)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. The phenoxyacetic acid moiety may also play a role in the compound’s overall biological activity by interacting with various pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenylacetic acid
  • 4-Carboxymethylbenzoic acid methyl ester
  • 2-(4-(Methoxycarbonyl)phenyl)-2,2-difluoroacetic acid

Uniqueness

2-(4-(Methoxycarbonyl)phenoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a methoxycarbonyl group and a phenoxyacetic acid moiety allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-methoxycarbonylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFPZVJGGGBAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90812-66-1
Record name 4-(Carboxymethoxy)-benzoic acid 1-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ester 24-1 was dissolved in 15 mL CH2Cl2, then 15 mL TFA was added. After 2 h, the mixture was concentrated providing 24-2 as a white solid.
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15 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-tert-butoxycarbonylmethoxy-benzoic acid methyl ester (5 g, 18.8 mmol) in dry DCM (40 ml) is added trifluoro-acetic acid (40 ml) at 0° C. The solution is stirred for 5 h at rt and evaporated in vacuo to give 4-carboxymethoxy-benzoic acid methyl ester 4 g as a white solid. LC-MS2: tR=3.24 min, [M+1]+=211.04, [M−1]−=208.96.
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5 g
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40 mL
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